7-Ethyl-1-tetralone
Overview
Description
7-Ethyl-1-tetralone, also known as 7-ethyl-3,4-dihydronaphthalen-1(2H)-one, is an organic compound with the molecular formula C12H14O. It belongs to the class of tetralones, which are bicyclic compounds featuring a cyclohexanone ring fused with a benzene ring.
Mechanism of Action
Target of Action
Tetralone structures, which 7-ethyl-1-tetralone belongs to, are encountered in diverse bioactive natural products and represent a valuable target in synthetic organic and medicinal chemistry .
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The tetralone structure is a key intermediate in the synthesis of various bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-1-tetralone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with succinic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst. The resulting product is then subjected to cyclization and reduction to yield this compound .
Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed to enhance reaction efficiency and yield. This method involves the use of a continuous-flow reactor where reactants are continuously fed into the system, and products are continuously removed. This approach offers advantages such as reduced reaction time, improved control over reaction conditions, and higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Friedel-Crafts acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted tetralone derivatives.
Scientific Research Applications
7-Ethyl-1-tetralone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: Derivatives of this compound have shown potential as therapeutic agents for treating conditions such as depression and neurodegenerative diseases.
Industry: It is utilized in the production of materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
1-Tetralone: Similar in structure but lacks the ethyl group at the 7-position.
7-Methoxy-1-tetralone: Contains a methoxy group instead of an ethyl group.
4-Chromanone: A structurally related compound with a different ring system.
Uniqueness: 7-Ethyl-1-tetralone is unique due to the presence of the ethyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacological properties compared to other tetralone derivatives .
Properties
IUPAC Name |
7-ethyl-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-9-6-7-10-4-3-5-12(13)11(10)8-9/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHUHOFPKFAGAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(CCCC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282756 | |
Record name | 7-ethyl-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22531-06-2 | |
Record name | MLS002639183 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-ethyl-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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